molecular formula C15H19N3O3S B2447475 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 636993-55-0

3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2447475
M. Wt: 321.4
InChI Key: DTNMKVNKMBKZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process used TEA as a base and THF as a solvent .


Molecular Structure Analysis

The molecular structure of benzamide compounds, including “3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide”, was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the synthesized benzamide compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Anticancer Activity and Molecular Docking Studies

3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, as part of the thiadiazole and benzamide chemical groups, has been explored for its potential anticancer properties. A study involving microwave-assisted synthesis of thiadiazole-benzamide derivatives showcased significant in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies aimed to predict the mechanism of action, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions indicated good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Antimicrobial and DNA Protective Abilities

Further research on 1,3,4-thiadiazole derivatives has demonstrated a range of biological activities. Specifically, certain compounds showed strong antimicrobial activity against S. epidermidis and high DNA protective ability against oxidative stress. These findings suggest the potential for these derivatives to be used in treatments against microbial infections and in protective therapies against DNA damage induced by oxidative stress (Gür et al., 2020).

Inhibition of Carbonic Anhydrases

Another study focused on acridine-acetazolamide conjugates, including thiadiazole-benzamide derivatives, for their inhibition effects on human carbonic anhydrase isoforms. These compounds showed potent inhibitory activity in the low micromolar and nanomolar range, highlighting their potential as candidates for treating conditions mediated by these enzymes (Ulus et al., 2016).

Gelation Properties and Supramolecular Assemblies

The role of N-(thiazol-2-yl) benzamide derivatives in gelation behavior was investigated, emphasizing the impact of methyl functionality and S⋯O interaction on gel formation. Two amides demonstrated gelation towards ethanol/water and methanol/water mixtures, with insights into the molecular arrangements contributing to this behavior provided by single crystal structures (Yadav & Ballabh, 2020).

Synthesis and Characterization of Complexes

Research into the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd has been conducted, offering insights into new compounds with potential application in materials science and catalysis. These studies include characterizations through various spectroscopic techniques and crystallography, expanding the utility of thiadiazole derivatives in the chemical sciences (Adhami et al., 2012).

Future Directions

The synthesized benzamide compounds, including “3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide”, have potential applications in different fields due to their antioxidant and antibacterial activities . Further in vivo biochemical tests of effective amides can be carried out for more detailed understanding and potential applications .

properties

IUPAC Name

3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9(2)7-13-17-18-15(22-13)16-14(19)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNMKVNKMBKZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.